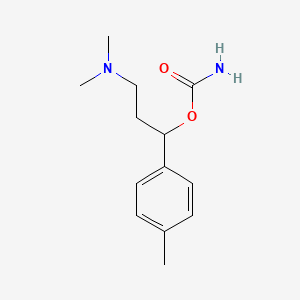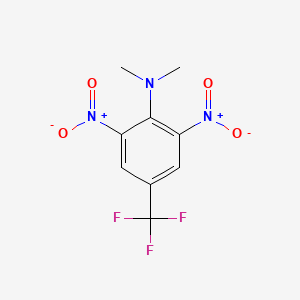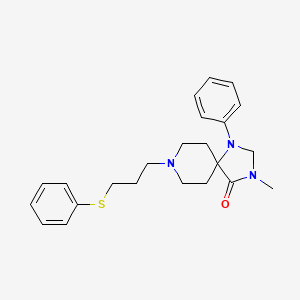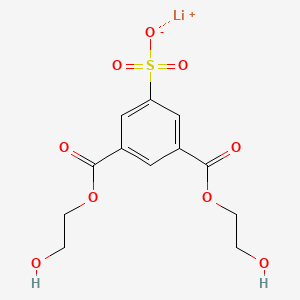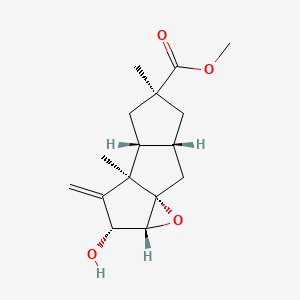
Hirsutic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hirsutic acid methyl ester is a naturally occurring compound found in certain fungi, particularly within the Basidiomycetes family It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: Hirsutic acid methyl ester can be synthesized through the esterification of hirsutic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction involves heating hirsutic acid with methanol in the presence of the acid catalyst, resulting in the formation of this compound and water.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents would be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: Hirsutic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hirsutic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Hirsutic acid and methanol.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Different ester derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It may be used in the synthesis of other bioactive compounds and as a precursor for pharmaceuticals.
作用機序
Hirsutic acid methyl ester can be compared with other sesquiterpenoid esters, such as:
Methyl butanoate: Found in pineapple oil, known for its pleasant odor.
Isopentyl acetate: A constituent of banana oil, used in flavorings and perfumes.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness: this compound is unique due to its specific biological activities, particularly its cytotoxic and antimicrobial properties. Unlike other esters primarily used for their fragrance or solvent properties, this compound holds promise for therapeutic applications.
類似化合物との比較
- Methyl butanoate
- Isopentyl acetate
- Ethyl acetate
特性
CAS番号 |
3650-16-6 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
methyl (1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylate |
InChI |
InChI=1S/C16H22O4/c1-8-11(17)12-16(20-12)6-9-5-14(2,13(18)19-4)7-10(9)15(8,16)3/h9-12,17H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15+,16-/m1/s1 |
InChIキー |
LUHQGEITPSERET-FNATZYGXSA-N |
異性体SMILES |
C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)OC |
正規SMILES |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



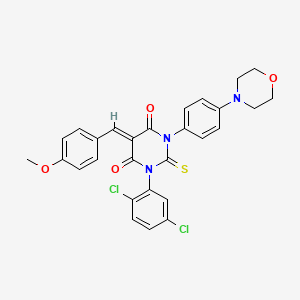

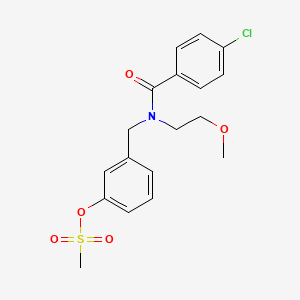
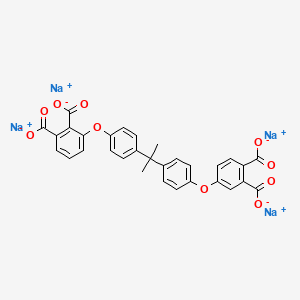
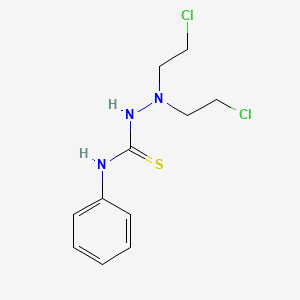
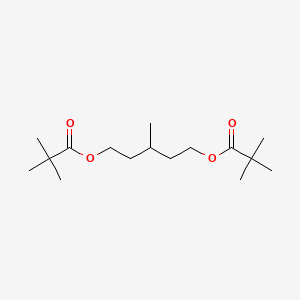
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

